N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride
CAS No.: 1233953-07-5
VCID: VC6551667
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23
* For research use only. Not for human or veterinary use.

Description |
N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a 2-methoxybenzyl group and an amine functional group. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it a compound of interest in medicinal chemistry, particularly in drug design. Synthesis and PreparationThe synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves multiple steps, including the reaction of piperidine derivatives with appropriate benzyl halides or benzyl alcohols in the presence of a base. Recent advances in synthetic methodologies include the use of microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times. Biological Activity and ApplicationsPiperidine derivatives, including N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride, have been investigated for various biological activities. These compounds are often studied for their interaction with specific biological targets, such as receptors or enzymes, due to their structural versatility and potential pharmacological properties.
Research Findings and Potential ApplicationsResearch on piperidine derivatives often focuses on their ability to modulate biological pathways. For instance, compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown potent inhibition of kinases, which are enzymes involved in signaling pathways critical for cell growth and survival . While N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride has not been specifically highlighted in such studies, its structural similarity to other active compounds suggests potential applications in drug discovery. Comparison with Other Piperidine DerivativesN-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride shares structural similarities with other piperidine derivatives but exhibits a unique substitution pattern. This uniqueness may confer distinct pharmacological properties compared to its analogs. For example, variations in the position of the methoxy group or the presence of different functional groups can significantly affect biological activity and pharmacokinetics. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1233953-07-5 | ||||||||||||
Product Name | N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride | ||||||||||||
Molecular Formula | C13H22Cl2N2O | ||||||||||||
Molecular Weight | 293.23 | ||||||||||||
IUPAC Name | N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | ||||||||||||
Standard InChI | InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H | ||||||||||||
Standard InChIKey | CYCJYIZKUDBDNR-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 53255598 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume